Cas no 80745-09-1 (Z-Arg(Mtr)-OH CHA)

Z-Arg(Mtr)-OH CHA is a protected arginine derivative commonly used in peptide synthesis. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group provides selective protection for the guanidine functionality of arginine, ensuring stability during solid-phase or solution-phase peptide coupling reactions. The cyclohexylammonium (CHA) salt form enhances solubility in organic solvents, facilitating handling and purification. This reagent is particularly valuable in Fmoc/tBu-based strategies, where orthogonal deprotection conditions are required. Its high purity and consistent performance make it suitable for demanding applications in pharmaceutical research and complex peptide assembly. The product is typically characterized by HPLC and NMR to ensure compliance with rigorous synthetic standards.
Z-Arg(Mtr)-OH CHA structure
Z-Arg(Mtr)-OH CHA structure
Product Name:Z-Arg(Mtr)-OH CHA
CAS No:80745-09-1
MF:C30H45N5O7S
MW:619.772606611252
MDL:MFCD00057997
CID:60255
PubChem ID:57653795
Update Time:2025-10-23

Z-Arg(Mtr)-OH CHA Chemical and Physical Properties

Names and Identifiers

    • N-Cbz-N'-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt
    • Z-Arg(Mtr)-OH cyclohexylammonium salt
    • Z-Arg(Mtr)-OH·CHA
    • (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid,cyclohexanamine
    • Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-argininecyclohexylaminesalt
    • Z- Arg(Mtr)-OH.CHA
    • Z-Arg(Mtr)-OH CHA
    • Z-Arg(Mtr)-OH·CHAN-α-Z-N-ω-4-methoxy-2,3,6-trimethyl benze-
    • Z-L-Arg(Mtr)-OH*CHA
    • Z-Arg(Mtr)-OH cyclohexylamine salt
    • Z-Arg(Mtr)-OH inverted exclamation mark currencyCHA
    • Z-Arg(Mtr)-OH ?A currency CHA
    • Z-Arg(Mtr)-OH.CHA
    • Z-Arg(Mtr)-OH inverted exclamation mark currency CHA
    • HY-W010711
    • AKOS016002142
    • DTXSID40539006
    • N-alpha-BenZyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-L-arginine cyclohexylamine (CbZ-L-Arg(Mtr)-OH.CHA)
    • 80745-09-1
    • (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
    • MFCD00057997
    • cyclohexanamine (S)-2-(benzyloxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoate
    • Nalpha-Z-Nomega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt
    • (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
    • D82403
    • Z-Arg(Mtr)-OH cyclohexylammonium salt, >=98.0% (TLC)
    • N2-((Benzyloxy)carbonyl)-Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-arginine cyclohexylammonium salt
    • CS-W011427
    • AMY22603
    • MDL: MFCD00057997
    • Inchi: 1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1
    • InChI Key: MDRGEGBEEQDQPG-FYZYNONXSA-N
    • SMILES: S(C1C(C)=CC(=C(C)C=1C)OC)(N/C(/N)=N/CCC[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1)(=O)=O.NC1CCCCC1

Computed Properties

  • Exact Mass: 619.30400
  • Monoisotopic Mass: 619.30396997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 15
  • Complexity: 901
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 204Ų

Experimental Properties

  • Density: 1.1160
  • Melting Point: 196-199°C
  • PSA: 201.31000
  • LogP: 6.91420

Z-Arg(Mtr)-OH CHA Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:10-21

Z-Arg(Mtr)-OH CHA Pricemore >>

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Z-Arg(Mtr)-OH CHA Production Method

Z-Arg(Mtr)-OH CHA Suppliers

Amadis Chemical Company Limited
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(CAS:80745-09-1)Z-Arg(Mtr)-OH CHA
Order Number:A864654
Stock Status:in Stock
Quantity:250g/100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):1122.0/523.0/191.0
Email:sales@amadischem.com

Additional information on Z-Arg(Mtr)-OH CHA

Comprehensive Overview of Z-Arg(Mtr)-OH CHA (CAS No. 80745-09-1): Properties, Applications, and Industry Insights

The compound Z-Arg(Mtr)-OH CHA (CAS No. 80745-09-1) is a specialized peptide derivative widely utilized in pharmaceutical research, bioconjugation, and proteomics studies. Its unique chemical structure, featuring a Z (benzyloxycarbonyl) protecting group and an Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) moiety, makes it a critical intermediate in solid-phase peptide synthesis (SPPS). This article delves into its molecular characteristics, applications, and answers frequently searched questions about its role in modern drug discovery and biotechnology.

In recent years, the demand for Z-Arg(Mtr)-OH CHA has surged due to its pivotal role in peptide-based therapeutics, a rapidly growing segment in the pharmaceutical industry. Researchers often search for "Z-Arg(Mtr)-OH CHA solubility," "CAS 80745-09-1 synthesis protocol," or "Mtr group deprotection conditions," reflecting its technical relevance. The compound’s CHA (cyclohexylamine) salt form enhances stability, making it preferable for long-term storage and handling in GMP-compliant laboratories.

From a structural perspective, Z-Arg(Mtr)-OH CHA combines the arginine amino acid backbone with orthogonal protecting groups, enabling selective reactions in multi-step peptide assemblies. Its molecular weight (approximately 539.6 g/mol) and high purity grades (>95%) are critical for ensuring reproducibility in antibody-drug conjugate (ADC) development and enzyme substrate studies. Industry professionals frequently inquire about "alternative protecting groups to Mtr" or "Z-Arg(Mtr)-OH CHA MSDS," highlighting the need for safe handling and optimization in synthetic workflows.

The applications of CAS 80745-09-1 extend to neuroscience research, where modified arginine derivatives are used to study nitric oxide synthase (NOS) inhibitors. Additionally, its compatibility with Fmoc/tBu SPPS strategies aligns with trends toward greener chemistry, as researchers seek "eco-friendly peptide synthesis" methods. The compound’s UV absorbance properties (λmax ~274 nm) further facilitate HPLC purification monitoring, a feature valued in high-throughput screening environments.

Emerging topics like "peptide vaccines" and "targeted cancer therapies" have also driven interest in Z-Arg(Mtr)-OH CHA. Its role in constructing immunogenic epitopes or cell-penetrating peptides (CPPs) underscores its versatility. Regulatory-compliant suppliers often provide "custom synthesis of CAS 80745-09-1" to meet diverse research needs, ensuring adherence to ICH Q7 guidelines for APIs.

In conclusion, Z-Arg(Mtr)-OH CHA remains indispensable in advancing biomedical science. Its robust chemical properties, coupled with evolving applications in precision medicine, position it as a cornerstone in both academic and industrial settings. Future innovations may focus on optimizing its scale-up production or integrating it into automated peptide synthesizers, addressing the growing demand for cost-effective peptide therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80745-09-1)Z-Arg(Mtr)-OH CHA
A864654
Purity:99%/99%/99%
Quantity:250g/100g/25g
Price ($):1122.0/523.0/191.0
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